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Compound of Interest

Compound Name: (S)-(1,4-Dioxan-2-yl)methanol

Cat. No.: B1387101 Get Quote

An In-Depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol: Properties, Synthesis, and

Applications For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-(1,4-Dioxan-2-yl)methanol is a pivotal chiral building block in modern organic and

medicinal chemistry. Its unique structural features, combining a hydrophilic dioxane ring with a

reactive primary alcohol and a defined stereocenter, make it a valuable synthon for creating

complex molecular architectures. This guide provides a comprehensive technical overview of

its core properties, established synthetic methodologies, and critical applications, particularly

within the realm of drug discovery and development. We delve into the causality behind

experimental choices in its synthesis and handling, offering field-proven insights for

researchers leveraging this versatile compound.

Core Physicochemical Properties and Identifiers
(S)-(1,4-Dioxan-2-yl)methanol, also known by its IUPAC name [(2S)-1,4-dioxan-2-yl]methanol,

is a colorless to light yellow liquid under standard conditions.[1] Its molecular structure is

fundamental to its utility in stereoselective synthesis.

The key identification and physicochemical data are summarized below for quick reference.
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Property Value Source(s)

Molecular Formula C₅H₁₀O₃ [1][2][3][4][5]

Molecular Weight 118.13 g/mol [1][2][3][4]

Monoisotopic Mass 118.062994177 Da [2]

CAS Number 406913-93-7 [1][2][3][6]

Appearance Colorless to light yellow Liquid [1]

Boiling Point 208.2 ± 15.0 °C (Predicted) [1]

Density 1.102 g/cm³ [1]

pKa 14.24 ± 0.10 (Predicted) [1]

SMILES OC[C@H]1COCCO1 [3]

InChIKey
CMEPUAROFJSGJN-

YFKPBYRVSA-N
[1][2]

Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-(1,4-Dioxan-2-yl)methanol is critical for its

application in pharmaceuticals, where stereochemistry dictates biological activity. Several

strategies have been developed, often relying on intramolecular cyclization or the reduction of

a protected precursor.

Catalytic Hydrogenation of a Benzyl-Protected
Precursor
A prevalent and scalable method involves the deprotection of a benzyl-protected intermediate

via catalytic hydrogenation. This approach is favored for its high yield and clean reaction

profile. The benzyl group serves as an effective protecting group for the primary alcohol, which

is stable under various reaction conditions and can be removed cleanly without affecting the

chiral center.

The logical flow for this synthesis pathway is illustrated below.
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Click to download full resolution via product page

Caption: Workflow for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol via catalytic

hydrogenation.

Intramolecular Cyclization Strategies
Alternative synthetic routes often employ intramolecular cyclization. For instance, the one-pot

recyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane can yield the target dioxane structure.[7]
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These methods leverage stereospecific ring-opening and closing reactions to establish the

desired (S)-stereocenter. The choice of strategy often depends on the availability of starting

materials and the desired scale of production.

Detailed Experimental Protocol: Catalytic
Hydrogenation
This protocol provides a step-by-step methodology for the synthesis of (S)-(1,4-Dioxan-2-
yl)methanol, adapted from established procedures.[1][4]

Objective: To synthesize (S)-(1,4-Dioxan-2-yl)methanol from its benzyl-protected precursor.

Materials:

(S)-2-((Benzyloxy)methyl)-1,4-dioxane (1.25 g, 4.74 mmol)

10% Palladium on Carbon (Pd/C) (192 mg)

Ethanol (20 mL)

Ethyl Acetate

Diatomaceous earth (Celite)

Hydrogen (H₂) gas supply

Round-bottom flask and standard glassware

Magnetic stirrer

Filtration apparatus

Rotary evaporator

Procedure:

Reaction Setup: Add (S)-2-((Benzyloxy)methyl)-1,4-dioxane (1.25 g) and ethanol (20 mL) to

a suitable round-bottom flask.
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Inerting: Carefully add 10% Pd/C (192 mg) to the solution. The choice of a heterogeneous

catalyst like Pd/C is crucial for operational simplicity, as it can be easily removed by filtration

post-reaction.

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a hydrogen

atmosphere (typically via a balloon or a controlled inlet).

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 18 hours.

The extended reaction time ensures the complete cleavage of the benzyl ether.

Catalyst Removal: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture

through a pad of diatomaceous earth to remove the palladium catalyst. This step is self-

validating; a clear, particle-free filtrate indicates successful catalyst removal.

Washing: Wash the filter cake thoroughly with ethyl acetate to ensure all product is

recovered from the catalyst and filter medium.

Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure

using a rotary evaporator. This will remove the ethanol and ethyl acetate, yielding the crude

product.

Purification & Characterization: The resulting product, (S)-(1,4-Dioxan-2-yl)methanol, is
often obtained in high purity (~89% yield) and can be used directly or further purified by

chromatography if necessary.[1] Characterization should be performed using ¹H NMR

spectroscopy to confirm the structure.[1]

Applications in Drug Development
The 1,4-dioxane motif is a privileged structure in medicinal chemistry. It is often employed as a

bioisostere for other cyclic ethers or as a constrained scaffold to orient substituents in a specific

vector, enhancing binding affinity to biological targets. The (S)-stereochemistry and the

hydroxymethyl group of (S)-(1,4-Dioxan-2-yl)methanol provide a precise three-dimensional

starting point for building pharmacologically active molecules.

While specific, publicly disclosed drug molecules containing this exact fragment are part of

proprietary development, its structural class is integral to research in areas such as:
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Kinase Inhibitors: Scaffolds to present binding groups into the ATP pocket.

GPCR Modulators: Constrained linkers to optimize ligand-receptor interactions.

Antiviral Agents: As building blocks for nucleoside and non-nucleoside analogues.

The utility of chiral building blocks like this is a cornerstone of modern asymmetric synthesis in

the pharmaceutical industry.[8]

Safety, Handling, and Storage
Proper handling of (S)-(1,4-Dioxan-2-yl)methanol is essential for laboratory safety.

GHS Hazard Information:

Pictogram: Warning[2]

Hazard Statements:

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

P264: Wash skin thoroughly after handling.[1]

P280: Wear protective gloves, eye protection, and face protection.[1]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[1]

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated

place, with recommended storage temperatures between 2-8°C.[1][6]
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Conclusion
(S)-(1,4-Dioxan-2-yl)methanol stands out as a high-value chiral intermediate for the synthesis

of complex organic molecules. Its defined stereochemistry and versatile functional group make

it indispensable for drug discovery professionals and research scientists aiming to construct

novel compounds with precise three-dimensional architecture. The synthetic routes are well-

established, offering reliable access to this key building block. A thorough understanding of its

properties, synthesis, and handling protocols, as outlined in this guide, is paramount to

unlocking its full potential in the laboratory and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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